molecular formula C8H10N2O2 B1420414 Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate CAS No. 1150164-05-8

Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate

Cat. No. B1420414
M. Wt: 166.18 g/mol
InChI Key: WNRWNMMDWGFLJY-UHFFFAOYSA-N
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Description

“Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C8H10N2O2 . It is a derivative of pyrazole, a class of compounds that have been studied for over a century due to their importance in biologically active molecules and agrochemicals .


Physical And Chemical Properties Analysis

“Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate” is a solid compound that should be stored in a dry room at ambient temperature . Its molecular weight is 166.18 g/mol .

Scientific Research Applications

Structural and Spectral Studies

Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate and its derivatives have been the subject of extensive structural and spectral investigations. For instance, studies have focused on the combined experimental and theoretical analysis of pyrazole-4-carboxylic acid derivatives, involving techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction (Viveka et al., 2016).

Synthesis of Heterocycles

Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate is also used in the synthesis of various heterocyclic compounds. For instance, reactions of related compounds have led to the formation of several carboxylates with potential biological activities (Pokhodylo et al., 2010).

Anticancer Properties

Research has been conducted on the anticancer properties of pyrazole derivatives. Synthesis of quadracyclic regioisomers from pyrazole carboxylates has shown significant in vitro antiproliferative activity, highlighting their potential as anticancer agents (Jose, 2017).

Antimicrobial and Antioxidant Activity

Some derivatives of pyrazole carboxylates have been found to exhibit antimicrobial and antioxidant activities, as evaluated by various biochemical assays (Umesha et al., 2009).

Novel Compound Synthesis

The compound is involved in the synthesis of novel methyl 5-amino-3-(methylthio)-1-differently substituted-1H-pyrazole-4-carboxylates, highlighting the versatility of pyrazole carboxylates in creating diverse molecular structures (Pereira et al., 2017).

Anti-TMV Activity

Pyrazole carboxylate derivatives have shown promise in biological activity against tobacco mosaic virus (TMV), indicating their potential use in agricultural applications (Zhang et al., 2012).

Safety And Hazards

The safety information for “Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate” indicates that it may be harmful if swallowed and may cause eye irritation. It may also cause skin irritation and respiratory irritation .

Future Directions

The future directions for research on “Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate” and related compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture. The development of new synthesis methods and the study of their reactivity could also be areas of interest .

properties

IUPAC Name

methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-4-9-10-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRWNMMDWGFLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674851
Record name Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate

CAS RN

1150164-05-8
Record name 1H-Pyrazole-4-carboxylic acid, 3-cyclopropyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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